molecular formula C14H15N5O2 B7772930 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7772930
M. Wt: 285.30 g/mol
InChI Key: SGUHCAOVLSRBEM-UHFFFAOYSA-N
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Description

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with a benzylamino group attached to the eighth position of the purine ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 3,7-dimethylxanthine.

    Benzylation: The benzylation of the purine derivative is achieved by reacting it with benzylamine under appropriate conditions. This step introduces the benzylamino group at the eighth position of the purine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted purine derivatives with new functional groups.

Scientific Research Applications

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Binding: Interacting with receptors on the cell surface and modulating their signaling pathways.

    Pathway Modulation: Affecting various cellular pathways involved in processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

8-(benzylamino)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzylamino group at the eighth position differentiates it from other purine derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

8-(benzylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-18-10-11(19(2)14(21)17-12(10)20)16-13(18)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHCAOVLSRBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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